molecular formula C22H21BrN2O3 B250750 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

カタログ番号: B250750
分子量: 441.3 g/mol
InChIキー: MRMJKZWMZRWDQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell growth and survival. In

作用機序

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BRD4 binds to acetylated histones, which are important for the activation of gene transcription. In cancer cells, BRD4 is often overexpressed, leading to increased gene expression and cell proliferation. 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide inhibits the activity of BRD4 by binding to its bromodomain, preventing it from binding to acetylated histones and activating gene transcription. This leads to a reduction in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on cancer cell growth and survival in preclinical studies. The compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and it has shown promising results in inducing cancer cell death. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

実験室実験の利点と制限

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has several advantages for lab experiments, including its potent inhibitory effects on cancer cell growth and survival, its specificity for BRD4, and its ability to induce cancer cell death. However, the compound also has some limitations, including its low solubility in aqueous solutions, which may limit its use in in vivo studies. In addition, the compound may have off-target effects on other proteins, which may complicate its use in some experiments.

将来の方向性

There are several future directions for research on 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide. One potential direction is to explore its therapeutic potential in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate its effects on other diseases, such as inflammatory or autoimmune diseases. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound, which will be important for its development as a therapeutic agent.

合成法

The synthesis of 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 4-bromo-3-methoxynaphthalene-2-carboxylic acid with butanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylboronic acid to form the corresponding boronic acid, which is then coupled with 3-methoxyaniline in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using various methods.

科学的研究の応用

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in cancer treatment. The compound has been found to inhibit the activity of BRD4, which is a key regulator of gene expression in cancer cells. Inhibition of BRD4 activity has been shown to reduce the growth and survival of cancer cells, making it a promising target for cancer therapy. This compound has been tested in preclinical studies in various cancer cell lines, and it has shown promising results in inhibiting cancer cell growth and inducing cancer cell death.

特性

分子式

C22H21BrN2O3

分子量

441.3 g/mol

IUPAC名

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H21BrN2O3/c1-3-6-19(26)24-15-9-11-16(12-10-15)25-22(27)18-13-14-7-4-5-8-17(14)20(23)21(18)28-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26)(H,25,27)

InChIキー

MRMJKZWMZRWDQU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

正規SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。